1H-pyrrolo[2,3-b]pyridin-3-ol
Description
Structure
3D Structure
Properties
CAS No. |
1258406-15-3 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-3-ol |
InChI |
InChI=1S/C7H6N2O/c10-6-4-9-7-5(6)2-1-3-8-7/h1-4,10H,(H,8,9) |
InChI Key |
NVHACOHMMJMOCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC=C2O)N=C1 |
Origin of Product |
United States |
Significance of 1h Pyrrolo 2,3 B Pyridin 3 Ol As a Heterocyclic Motif in Synthetic Chemistry
The 1H-pyrrolo[2,3-b]pyridine core, often referred to as 7-azaindole (B17877), is a privileged scaffold in synthetic and medicinal chemistry. rsc.org The introduction of a hydroxyl group at the 3-position to form 1H-pyrrolo[2,3-b]pyridin-3-ol enhances its utility as a versatile building block. This functional group increases the molecule's polarity and its capacity for hydrogen bonding, which can be a crucial factor in its interactions with biological targets.
The synthesis of 7-azaindole derivatives has been an active area of research for many years, with various methods developed for their preparation. researchgate.net The reactivity of the this compound scaffold allows for a multitude of chemical transformations. The pyrrole (B145914) and pyridine (B92270) rings can undergo electrophilic substitution reactions, while the hydroxyl group can participate in esterification, etherification, and other nucleophilic reactions. evitachem.com This chemical versatility enables the creation of diverse libraries of compounds for various research applications.
For instance, the synthesis of substituted 1H-pyrrolo[2,3-b]pyridine derivatives often involves multi-step sequences. A plausible mechanism for the formation of related structures involves the reaction of a substituted pyridine with an appropriate reagent to construct the fused pyrrole ring. rsc.org The specific placement of substituents on the scaffold is crucial for modulating the compound's properties and biological activity.
Foundational Role of the 1h Pyrrolo 2,3 B Pyridin 3 Ol Scaffold in Chemical Biology Research
The 1H-pyrrolo[2,3-b]pyridin-3-ol scaffold and its derivatives are of fundamental importance in chemical biology, primarily due to their ability to interact with a wide range of biological targets, including enzymes and receptors. evitachem.com This interaction is often driven by the structural similarity of the 7-azaindole (B17877) core to endogenous molecules like purines and indoles, which are key components of nucleic acids and amino acids, respectively. uni-rostock.de
A significant area of investigation involves the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent hinge-binding motif for various kinases. nih.gov For example, derivatives of this scaffold have been synthesized and evaluated as inhibitors of Traf2- and NCK-interacting kinase (TNIK), Janus kinase 3 (JAK3), and Fibroblast Growth Factor Receptors (FGFRs). nih.govrsc.orgresearchgate.net
In a study focused on TNIK inhibitors, a series of 1H-pyrrolo[2,3-b]pyridine compounds were designed and synthesized, with some exhibiting potent inhibition with IC50 values below 1 nM. nih.gov Similarly, research into JAK3 inhibitors led to the identification of a potent and moderately selective inhibitor from a series of 1H-pyrrolo[2,3-b]pyridine derivatives. researchgate.net Furthermore, a series of 1H-pyrrolo[2,3-b]pyridine derivatives have shown promising activity against FGFR1, 2, and 3. rsc.org
The table below summarizes the inhibitory activities of selected 1H-pyrrolo[2,3-b]pyridine derivatives against different kinase targets.
| Compound Class | Target Kinase | Key Findings |
| 1H-pyrrolo[2,3-b]pyridine derivatives | TNIK | Some compounds showed potent TNIK inhibition with IC50 values lower than 1 nM. nih.gov |
| 1H-pyrrolo[2,3-b]pyridine derivatives | JAK3 | A potent and moderately selective JAK3 inhibitor was identified. researchgate.net |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR1, 2, 3 | A lead compound exhibited potent FGFR inhibitory activity with low nanomolar IC50 values. rsc.org |
| Azaindole-based compounds | MAP4K1 | Discovery of a potent and selective inhibitor that enhances T-cell immunity. nih.gov |
| 7-azaindole derivatives | CDK8 | A derivative showed excellent inhibitory activity against CDK8 with an IC50 of 51.3 ± 4.6 nM. nih.gov |
Overview of Research Trajectories for the 1h Pyrrolo 2,3 B Pyridin 3 Ol System
Historical and Classical Synthetic Approaches to the 1H-pyrrolo[2,3-b]pyridine Ring System
The construction of the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, ring system has been a subject of chemical synthesis for many years. Several classical methods, originally developed for indole (B1671886) synthesis, have been adapted for azaindoles. These foundational approaches laid the groundwork for the more sophisticated methods used today.
Key among these are modifications of the Fischer indole synthesis , which involves the cyclization of a phenylhydrazone under acidic conditions. uni-rostock.dersc.org This method has been successfully applied to the synthesis of 7-azaindole derivatives by using appropriate pyridylhydrazones. For instance, the Fischer cyclization in polyphosphoric acid has been utilized to prepare 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridines. researchgate.net
Another classical approach is the Madelung synthesis , which involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base. rsc.org This method has also been adapted for the synthesis of the 7-azaindole core.
The Batcho-Leimgruber indole synthesis and the Bartoli indole synthesis are other notable classical methods that have been explored for the preparation of azaindole derivatives. uni-rostock.de These methods, while historically significant, often require harsh reaction conditions and may result in limited yields or a lack of regioselectivity. The development of more versatile and efficient synthetic routes has been a continuous effort in organic chemistry. ajol.info
Modern and Advanced Synthetic Pathways for this compound Analogues
The demand for novel this compound analogues in drug discovery has spurred the development of more efficient and versatile synthetic methodologies. rsc.org These modern approaches often provide better yields, greater functional group tolerance, and more precise control over the substitution patterns on the heterocyclic core.
Cyclization Reactions for Pyrrolo[2,3-b]pyridine Formation
Cyclization reactions are a cornerstone in the synthesis of the 1H-pyrrolo[2,3-b]pyridine scaffold. smolecule.com A common strategy involves the construction of a suitably substituted pyridine (B92270) or pyrrole (B145914) precursor followed by an intramolecular cyclization to form the fused bicyclic system. tugraz.ata2bchem.com
One effective method is the cyclo-condensation reaction . For example, new substituted 1H-pyrrolo[2,3-b]pyridines have been synthesized through a two-component reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with active methylene (B1212753) compounds in the presence of acetic acid and a catalytic amount of hydrochloric acid. ajol.info This approach highlights the use of readily available starting materials to build the desired heterocyclic framework. ajol.info
Another strategy involves the reductive cyclization of a precursor molecule. For instance, the synthesis of this compound, 2,3-dihydro-3-(trifluoromethyl)- can be achieved from 3-PyridineMethanol,2-fluoro-α-(nitroMethyl)-α-(trifluoromethyl)-. chemicalbook.com
The table below summarizes selected cyclization strategies for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives.
| Starting Materials | Reagents and Conditions | Product | Reference |
| 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile, active methylene compounds | Acetic acid, catalytic hydrochloric acid | Substituted 1H-pyrrolo[2,3-b]pyridines | ajol.info |
| 3-PyridineMethanol,2-fluoro-α-(nitroMethyl)-α-(trifluoromethyl)- | Not specified | This compound, 2,3-dihydro-3-(trifluoromethyl)- | chemicalbook.com |
| 2-amino-3-iodopyridine, terminal alkynes | CuI/Pd(PPh3)4, then acid (e.g., TFA) | 2-substituted 7-azaindoles | nih.gov |
Multi-component Reaction Architectures
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate diverse molecular libraries. beilstein-journals.org
In the context of 1H-pyrrolo[2,3-b]pyridine synthesis, MCRs provide a convergent and efficient route to highly functionalized derivatives. For instance, a one-pot, three-component reaction involving 5-amino-1-substituted-1H-pyrrole-3-carbonitrile, an aromatic aldehyde, and a C-H activated compound can lead to the formation of complex 7-azaindole structures. uni-rostock.de
Another example is the synthesis of polysubstituted pyrrolo[3,2-c]pyridin-4-one derivatives through a four-component, two-step reaction of 4-hydroxy-6-methyl-2H-pyran-2-one, two different amines, and a β-nitrostyrene. researchgate.net While this example leads to a different isomer, it illustrates the power of MCRs in constructing related pyrrolopyridine scaffolds.
The development of novel MCRs for the synthesis of this compound and its analogues is an active area of research, promising to deliver new and efficient pathways to this important class of compounds.
Palladium-Catalyzed and Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the construction of the 1H-pyrrolo[2,3-b]pyridine scaffold is no exception. nih.govclockss.org These methods offer a high degree of control and functional group tolerance, making them invaluable for the synthesis of diverse derivatives. clockss.org
Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds. In the synthesis of 7-azaindole derivatives, it can be employed to introduce aryl or other substituents onto the heterocyclic core. For example, a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate has been successfully demonstrated. nih.gov
Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction used to form carbon-nitrogen bonds. This reaction is particularly useful for introducing amino groups at various positions of the 7-azaindole ring system. For instance, following a Suzuki-Miyaura coupling, a Buchwald-Hartwig amination can be performed at the C-4 position to yield 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov
Sonogashira coupling , which forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, is also a key tool. This reaction has been used in a one-pot synthesis of 1,2-disubstituted 7-azaindoles. nih.gov
The table below provides examples of palladium-catalyzed reactions used in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives.
| Reaction Type | Substrates | Catalyst/Reagents | Product | Reference |
| Suzuki-Miyaura Coupling | 2-iodo-4-chloropyrrolopyridine, arylboronic acid | Pd catalyst | 2-aryl-4-chloropyrrolopyridine | nih.gov |
| Buchwald-Hartwig Amination | 2-aryl-4-chloropyrrolopyridine, secondary amine | Pd catalyst, ligand | 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine | nih.gov |
| Sonogashira Coupling | 2-amino-3-iodopyridine, terminal alkyne | CuI, Pd(PPh3)4 | 2-substituted 7-azaindole | nih.gov |
| Annulation | Benzylidene(o-iodopyridinyl)amines, internal alkynes | Pd(OAc)2, n-Bu4NCl, Et3N | Pyridopyrrolo[2,1-a]isoindoles | clockss.org |
Photochemical and Electrochemical Synthesis Techniques
Beyond traditional thermal reactions, photochemical and electrochemical methods offer unique and often milder pathways for the synthesis and functionalization of heterocyclic compounds, including the 1H-pyrrolo[2,3-b]pyridine system.
Photochemical reactions utilize light to promote chemical transformations. A notable example is the photochemical ring contraction of naphthyridines, as described by Süs and Möller, to produce azaindoles. tugraz.at For the synthesis of 7-azaindole, this method starts with 2-amino-6-methylpyridine, which undergoes cyclization to form a 7-methyl-1,8-naphthyridine derivative. Subsequent steps, including nitration, reduction, diazotization, and a final photochemical reaction followed by decarboxylation, yield the 7-azaindole core. tugraz.at
Electrochemical synthesis employs an electric current to drive chemical reactions. While specific examples for the direct synthesis of this compound via electrochemical methods are less common in the provided search results, the electrochemical polymerization of related pyrrolo-thieno-pyrrole and dithienopyrrole systems has been reported. researchgate.net This suggests the potential for electrochemical methods to be applied in the construction or modification of the 7-azaindole scaffold. For instance, the introduction of substituents onto the pyrrolopyridine core could potentially be achieved through electrochemical means.
These methods, while perhaps less frequently employed than cyclization or cross-coupling strategies, represent an area of growing interest for the synthesis of complex heterocyclic systems under mild and controlled conditions.
Catalytic Methodologies in this compound Synthesis
Catalysis plays a pivotal role in the modern synthesis of this compound and its derivatives, enabling efficient and selective transformations. ajol.info Both metal-based and organocatalytic systems have been successfully employed to construct and functionalize the 7-azaindole scaffold.
Metal Catalysis: As discussed in section 2.2.3, palladium catalysts are extensively used in cross-coupling reactions to build the 7-azaindole framework and introduce a wide array of substituents. nih.govclockss.org Copper catalysts are also important, often used in conjunction with palladium in reactions like the Sonogashira coupling. nih.gov Furthermore, rhodium(III) catalysis has been shown to be effective for the synthesis of 7-azaindoles via C-H activation and annulative coupling of aminopyridines with alkynes. researchgate.net
Acid Catalysis: Acid catalysts are frequently used to promote cyclization and condensation reactions. For example, the cyclo-condensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds to form substituted 1H-pyrrolo[2,3-b]pyridines is catalyzed by hydrochloric acid. ajol.info Trifluoroacetic acid is another common acid catalyst used in the ring closure step of certain 7-azaindole syntheses. nih.gov
The table below highlights some of the catalytic methodologies employed in the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives.
| Catalyst Type | Specific Catalyst/Reagents | Reaction Type | Product | Reference |
| Metal (Palladium) | Pd(OAc)2, Pd(PPh3)4 | Cross-Coupling, Annulation | Substituted 1H-pyrrolo[2,3-b]pyridines | nih.govclockss.orgnih.gov |
| Metal (Copper) | CuI | Cross-Coupling (co-catalyst) | 2-substituted 7-azaindoles | nih.gov |
| Metal (Rhodium) | Rh(III) complexes | C-H Activation/Annulation | 7-azaindoles | researchgate.net |
| Acid | Hydrochloric acid, Trifluoroacetic acid | Cyclo-condensation, Cyclization | Substituted 1H-pyrrolo[2,3-b]pyridines | ajol.infonih.gov |
The ongoing development of novel catalytic systems continues to enhance the synthetic accessibility of this compound and its analogues, facilitating the exploration of their therapeutic potential.
Transition Metal Catalysis in C-C and C-Heteroatom Bond Formation
Transition metal catalysis is a cornerstone in the synthesis and functionalization of the 1H-pyrrolo[2,3-b]pyridine core, facilitating the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high efficiency. Palladium-based catalysts are particularly prominent in this area. Cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, as well as Stille cross-coupling, have been extensively used to introduce a wide variety of substituents onto the 7-azaindole nucleus. These methods allow for the construction of complex molecular frameworks from functionalized 7-azaindole precursors.
For instance, palladium-catalyzed C-H arylation has been employed as a final ring-closing step in the synthesis of novel polycyclic heteroaromatic compounds derived from the 7-azaindole scaffold. Tandem palladium-catalyzed amination reactions have also proven effective for building the 7-azaindole ring system.
Copper catalysts also play a significant role, particularly in C-N bond formation. The Chan-Lam coupling, which involves a copper-catalyzed reaction between a boronic acid and an amine or alcohol, has been applied in the synthesis of 7-azaindole derivatives. Furthermore, copper acetate (B1210297) (Cu(OAc)₂) has been utilized in the N-arylation of the pyrrole nitrogen within the 1H-pyrrolo[2,3-b]pyridine system, demonstrating its utility in forming C-heteroatom bonds. The combination of palladium and copper catalysis is also a known strategy for cross-coupling reactions at specific positions of the scaffold.
Table 1: Examples of Transition Metal-Catalyzed Reactions on the 1H-Pyrrolo[2,3-b]pyridine Scaffold
| Reaction Type | Catalyst/Reagents | Bond Formed | Purpose | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Palladium Catalyst | C-C | Arylation/Introduction of substituents | |
| Sonogashira Coupling | Palladium Catalyst | C-C | Alkynylation | |
| Heck Reaction | Palladium Catalyst | C-C | Alkenylation | |
| Stille Coupling | Palladium Catalyst | C-C | Arylation | |
| C-H Arylation | Pd-Catalyst | C-C | Ring-closing/Annulation | |
| N-Arylation | Cu(OAc)₂, Pyridine | C-N | Introduction of aryl groups on nitrogen | |
| Chan-Lam Coupling | Copper Catalyst | C-N, C-O | Formation of N-aryl or O-aryl bonds |
Organocatalysis in this compound Functionalization
While transition metal catalysis is dominant, organocatalysis presents an emerging and complementary strategy for the functionalization of pyridine-containing heterocycles. These metal-free approaches offer advantages in terms of cost, toxicity, and sustainability. A notable example is the photochemical functionalization of pyridines using a dithiophosphoric acid as a multifunctional organocatalyst. This catalyst can act sequentially as a Brønsted acid to protonate the pyridine, a single electron transfer (SET) reductant to generate a pyridinyl radical, and a hydrogen atom abstractor. This novel mechanism allows for C(sp²)–C(sp³) bond formation with distinct regioselectivity compared to classical radical reactions like the Minisci reaction. Although not yet documented specifically for this compound, the principles of this methodology could potentially be adapted to functionalize the pyridine ring of the 7-azaindole scaffold.
Regioselective and Stereoselective Synthesis Considerations for this compound Scaffolds
Achieving regioselectivity is a critical challenge in the synthesis of substituted 1H-pyrrolo[2,3-b]pyridines due to the multiple reactive sites on the bicyclic ring system. Synthetic strategies often rely on the inherent reactivity differences between the pyrrole and pyridine rings or the use of directing groups.
One approach to regioselective synthesis involves the condensation of 2,3-diaminopyridine (B105623) with α,β-unsaturated carbonyl compounds or dicarbonyls. The regioselectivity of this cyclocondensation can be controlled by modulating the reactivity of the two amino groups on the pyridine ring. For example, using a strong acid catalyst like p-toluenesulfonic acid (TsOH) can lead to the deactivation of the more basic C-3 amine group through salt formation. This directs the initial reaction to occur at the less basic C-2 amine group, thereby controlling the final structure of the fused heterocyclic system.
Stereoselective synthesis is also crucial, particularly when creating chiral centers in the substituents or within the scaffold itself, for example, in the synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol derivatives. Methods for preparing optically active forms from chiral starting materials or through the resolution of racemic mixtures are well-established in the art. Palladium-catalyzed cross-coupling reactions, which are fundamental to functionalizing the scaffold, can also be rendered stereoselective to produce specific isomers of complex molecules.
Green Chemistry Principles in the Synthesis of this compound Derivatives
The integration of green chemistry principles into the synthesis of pharmacologically relevant scaffolds like 1H-pyrrolo[2,3-b]pyridine is an area of growing importance. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
One key aspect is the use of environmentally benign solvents. Research into related heterocyclic syntheses has demonstrated the feasibility of using water-based solvent systems. For example, an efficient synthesis of meso-substituted corroles was developed using a water-methanol (H₂O-MeOH) mixture, which helps control the solubility of oligocondensation intermediates and leads to high yields. While this specific example does not directly involve 1H-pyrrolo[2,3-b]pyridine, it highlights a viable green strategy that could be adapted.
Total Synthesis of Complex Natural Products and Designed Molecules Incorporating the this compound Scaffold
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a privileged scaffold found in a variety of natural products and medicinally important molecules. Its structural similarity to indole and purine (B94841) allows it to function as a bioisostere, interacting with various biological targets. Consequently, the total synthesis of complex molecules incorporating this scaffold is a significant focus of synthetic chemistry.
A prominent example of a designed molecule is Vemurafenib, an FDA-approved drug for treating melanoma with the BRAF V600E mutation. The synthesis of Vemurafenib and other kinase inhibitors often involves building upon a pre-formed 7-azaindole core, utilizing the synthetic methodologies described previously, such as transition metal-catalyzed cross-coupling reactions, to install the necessary pharmacophoric groups.
The synthesis of natural products containing the related hexahydropyrrolo[2,3-b]indole (HPI) skeleton provides further insight into strategies for constructing complex fused systems. These syntheses often involve multi-step sequences starting from functionalized indoles or tryptamines and employ strategies like acid-catalyzed cyclization, alkylative cyclization, and Fischer indole synthesis to assemble the core structure. These advanced synthetic routes underscore the versatility of the pyrrolo-pyridine framework in the design and construction of complex, biologically active molecules.
Electrophilic Substitution Patterns of this compound
The pyrrolo[2,3-b]pyridine system is generally susceptible to electrophilic attack, primarily on the electron-rich pyrrole ring. The presence of the hydroxyl group at the 3-position further influences the regioselectivity of these reactions.
Reactivity at the 3-Position of the Pyrrole Ring
The 3-position of the 1H-pyrrolo[2,3-b]pyridine nucleus is the most common site for electrophilic substitution. This is attributed to the high electron density at this position, which is enhanced by the nitrogen atom of the pyrrole ring. The hydroxyl group at the 3-position, being an activating group, further directs electrophiles to this site. Common electrophilic substitution reactions include nitration and bromination. evitachem.com For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while bromination can be carried out with bromine in the presence of a Lewis acid like ferric bromide.
The reactivity at the 3-position is also pivotal for introducing various functional groups. For example, acylation reactions can be performed to introduce acetyl or chloroacetyl groups. researchgate.net
Reactivity at the Pyridine Moiety
While the pyrrole ring is more reactive towards electrophiles, the pyridine ring can also undergo substitution, although it is generally less favored due to its electron-deficient nature. tugraz.at Electrophilic attack on the pyridine ring typically requires harsher reaction conditions. The position of substitution on the pyridine ring is influenced by the directing effects of the fused pyrrole ring and any substituents present.
Nucleophilic Reactivity and Displacement Reactions of this compound
The pyridine ring of the 1H-pyrrolo[2,3-b]pyridine system is more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. tugraz.at The presence of a good leaving group, such as a halogen, at these positions facilitates nucleophilic displacement reactions. For instance, 4-chloro-1H-pyrrolo[2,3-b]pyridines can undergo nucleophilic substitution with various amines. tugraz.atangenechemical.com In some cases, these reactions can be accompanied by rearrangements to form isomeric pyrrolopyridine structures. tugraz.at
The hydroxyl group at the 3-position can also participate in nucleophilic reactions. For example, it can be converted into an ether linkage through reactions like the Mitsunobu reaction.
Oxidation and Reduction Chemistry of the this compound System
The this compound system can undergo both oxidation and reduction reactions, leading to a variety of derivatives.
Oxidation: The pyrrole ring is susceptible to oxidation, which can lead to the formation of pyridinone derivatives. cymitquimica.com The specific products formed depend on the oxidizing agent and reaction conditions. For example, 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol can be oxidized to the corresponding pyridine derivative.
Reduction: Catalytic hydrogenation of the pyrrolo[2,3-b]pyridine ring system can lead to the saturation of either the pyrrole or the pyridine ring, or both, depending on the catalyst and conditions used. For instance, reduction of 1-methyl-7-azaindole can yield hexahydro compounds. researchgate.net
Functional Group Interconversions and Derivatization Strategies
The functional groups on the this compound nucleus can be readily interconverted to synthesize a wide range of derivatives. The hydroxyl group at the 3-position is a key site for derivatization. It can be alkylated, acylated, or converted to other functional groups. researchgate.net
Furthermore, other substituents on the ring system can be modified. For instance, a nitro group can be reduced to an amino group, which can then be further functionalized. Carboxylic acid groups can be converted to amides or esters. evitachem.com These interconversions are crucial for building complex molecules based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
Ring Modification and Expansion Reactions within the Pyrrolo[2,3-b]pyridine Framework
The pyrrolo[2,3-b]pyridine framework can undergo ring modification and expansion reactions, leading to the formation of other heterocyclic systems. A notable example is the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with sodium azide (B81097) or azidotrimethylsilane. nih.gov This reaction proceeds via a cycloaddition-ring expansion mechanism to yield 3- and 4-amino-naphthyridin-2(1H)-one derivatives. nih.gov This methodology provides an efficient route to synthesize more complex heterocyclic structures from the 1H-pyrrolo[2,3-b]pyridine core. nih.gov
Another approach involves the Curtius rearrangement, which has been utilized in the synthesis of pyrrolo[3,2-c]pyridines from pyrrolo[2,3-b]pyridine precursors. tugraz.at
Mechanistic Elucidation of Key Chemical Transformations for this compound
The mechanistic understanding of chemical transformations involving the 1H-pyrrolo[2,3-b]pyridine nucleus, also known as the 7-azaindole scaffold, is critical for the rational design of synthetic routes and the development of novel derivatives. While studies focusing exclusively on the 3-ol substituted variant are specific, broader mechanistic investigations of the 7-azaindole core provide significant insights into its reactivity. These studies often employ a combination of experimental evidence and computational modeling, such as Density Functional Theory (DFT), to map reaction pathways, identify intermediates, and determine rate-determining steps.
Rhodium-Catalyzed Annulation for Scaffold Synthesis
One of the key transformations is the synthesis of the 7-azaindole ring system itself. Rhodium(III)-catalyzed C-H activation and annulation of 2-aminopyridines with alkynes represents a powerful method for constructing this scaffold. mdpi.comrsc.org Mechanistic studies, supported by DFT simulations, have illuminated the intricate steps of this catalytic cycle. rsc.orgresearchgate.net
The reaction is understood to proceed through several key stages:
C-H Activation : The cycle often begins with a C-H activation of the pyridine ring via a concerted metalation-deprotonation (CMD) process, forming a rhodacycle intermediate. rsc.org
Alkyne Insertion : The alkyne substrate then inserts into the Rh-C bond. This step is often crucial for regioselectivity and can be the rate-determining step of the entire catalytic process. researchgate.net
Reductive Elimination : The final step involves reductive elimination to release the 7-azaindole product and regenerate the active Rh(III) catalyst. rsc.org
Computational studies have highlighted the role of additives, such as silver (Ag⁺) oxidants. The Ag⁺ ion is believed to facilitate the regeneration of the catalyst by promoting the reductive elimination step, thereby increasing turnover efficiency. rsc.orgresearchgate.net DFT calculations indicate that Ag⁺ can oxidize various Rh(III) intermediates, accelerating key steps in the catalytic cycle. rsc.org
Table 1: Key Mechanistic Steps in Rh(III)-Catalyzed 7-Azaindole Synthesis Data derived from computational studies.
| Step | Description | Key Intermediates | Role of Additive (Ag⁺) |
| C-H Activation | Concerted metalation-deprotonation (CMD) of the pyridine C-H bond. | Cationic Rh(III)-pyridyl⁺ complex | Accelerates the reaction. rsc.org |
| Alkyne Insertion | 2,1-vinylsilane or alkyne insertion into the Rh-C bond. | Rhodacycle with inserted alkyne | --- |
| Reductive Elimination | Formation of the C-N bond to close the pyrrole ring and release the product. | --- | Accelerates the step, regenerating the catalyst. researchgate.net |
Mechanism of Pyrrol-3-ol Formation
While not specific to the 7-azaindole system, the mechanism for the formation of related 2,4,5-trisubstituted-1H-pyrrol-3-ol compounds has been elucidated through DFT-B3LYP calculations. mdpi.com This provides a plausible model for the cyclization to form the 3-hydroxy pyrrole moiety. A proposed mechanism for a three-component synthesis involves the initial formation of an amide intermediate, followed by a base-promoted intramolecular cyclization. The final step is a tautomeric conversion to the more stable 1H-pyrrol-3-ol form, which can be favored by the formation of an intramolecular hydrogen bond between the C3-hydroxyl group and a substituent at the C4-position. mdpi.com
Mechanism of C-3 Functionalization
The 3-position of the 1H-pyrrolo[2,3-b]pyridine nucleus is the most common site for electrophilic substitution. rsc.org The mechanism of these transformations is crucial for introducing functional groups at this position.
An example is the iodine-catalyzed C-3 chalcogenation (sulfenylation and selenylation) of 7-azaindoles. acs.org Control experiments have been conducted to probe the reaction mechanism. The absence of a reaction without molecular iodine confirms its essential role in initiating the catalytic cycle. Furthermore, when the reaction was performed with radical scavengers like TEMPO, no product was formed, suggesting the reaction does not proceed through a radical pathway. acs.org This points towards a mechanism involving electrophilic activation of the chalcogen by iodine.
Table 2: Research Findings on C-3 Chalcogenation of 7-Azaindoles
| Finding | Implication for Mechanism | Citation |
| No reaction occurs without I₂ catalyst. | Molecular iodine is crucial for initiating the catalytic cycle. | acs.org |
| Reaction is inhibited by radical scavengers (TEMPO, BHT). | The reaction is unlikely to proceed via a radical mechanism. | acs.org |
| Successful reaction with various thiols and diselenides. | The method is broadly applicable for C-3 sulfenylation and selenylation. | acs.org |
Excited-State Proton Transfer
The 1H-pyrrolo[2,3-b]pyridine scaffold exhibits interesting photophysical properties, including an excited-state double-proton transfer. acs.org In protic solvents like methanol, the 7-azaindole can form a cyclic complex with a solvent molecule. Upon photoexcitation, a concerted transfer of two protons can occur between the pyrrole N-H, the pyridine nitrogen, and the solvent molecule, leading to a tautomeric form. This process represents a unique chemical transformation mediated by light. researchgate.net
Advanced Spectroscopic and Chromatographic Characterization of 1h Pyrrolo 2,3 B Pyridin 3 Ol and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1H-pyrrolo[2,3-b]pyridin-3-ol and its derivatives. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity of atoms and the spatial arrangement of the molecule can be established.
The ¹H NMR spectrum provides crucial information about the chemical environment of the hydrogen atoms within the molecule. For the 1H-pyrrolo[2,3-b]pyridine scaffold, the protons on the aromatic rings typically resonate in the downfield region, generally between δ 6.0 and 8.5 ppm. The exact chemical shifts are influenced by the electronic effects of the nitrogen atoms and the substituents on the rings.
In the case of this compound, the hydroxyl group at the C3-position is expected to influence the chemical shifts of the neighboring protons. The proton on the pyrrole (B145914) nitrogen (N1-H) typically appears as a broad singlet at a high chemical shift, often above δ 10.0 ppm, due to its acidic nature and potential for hydrogen bonding. The protons on the pyridine (B92270) ring (H4, H5, and H6) and the pyrrole ring (H2) will exhibit characteristic splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling with adjacent protons. For instance, in the related compound 3-methyl-7-azaindole, the H-6 proton appears as a doublet of doublets at δ 8.33 ppm. acs.org
Table 1: Representative ¹H NMR Spectral Data for 1H-pyrrolo[2,3-b]pyridine Analogs
| Compound | H2 (ppm) | H4 (ppm) | H5 (ppm) | H6 (ppm) | NH (ppm) | Other Protons (ppm) | Solvent |
|---|---|---|---|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | 7.42 (dd) | 7.96 (dd) | 7.04 (dd) | 8.27 (dd) | 11.7 (br s) | DMSO-d₆ | |
| 3-Methyl-7-azaindole | 7.15 (s) | 7.92 (dd) | 7.08 (dd) | 8.33 (dd) | 11.35 (s) | 2.34 (s, CH₃) | CDCl₃ acs.org |
| 4-Hydroxy-7-azaindole | ~6.3 (d) | - | ~6.8 (d) | ~7.8 (d) | ~11.0 (br s) | ~9.5 (s, OH) | DMSO-d₆ chemicalbook.com |
Note: The data presented is for analogous compounds and serves to illustrate the expected chemical shift ranges for this compound. The exact values for the target compound may vary.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the 1H-pyrrolo[2,3-b]pyridine ring system are characteristic of their electronic environment. Aromatic carbons typically resonate in the range of δ 100-150 ppm. The carbon atom attached to the hydroxyl group (C3) in this compound is expected to show a significant downfield shift due to the electronegativity of the oxygen atom.
For example, in a tosyl-protected 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivative, the carbon atoms of the pyridine ring were observed in the range of δ 118-155 ppm. rsc.org The chemical shifts for this compound can be inferred by considering the substituent effects on the parent 7-azaindole (B17877) scaffold.
Table 2: Representative ¹³C NMR Spectral Data for 1H-pyrrolo[2,3-b]pyridine Analogs
| Compound | C2 | C3 | C3a | C4 | C5 | C6 | C7a | Solvent |
|---|---|---|---|---|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine | 127.9 | 100.1 | 129.1 | 128.8 | 115.7 | 143.5 | 148.6 | DMSO-d₆ |
| 3-Methyl-7-azaindole | 120.1 | 111.8 | 128.9 | 128.5 | 117.3 | 144.2 | 142.2 | DMSO-d₆ beilstein-journals.org |
Note: The data presented is for analogous compounds and serves to illustrate the expected chemical shift ranges for this compound. The exact values for the target compound may vary.
COSY (Correlation Spectroscopy) : This experiment establishes proton-proton (¹H-¹H) coupling correlations, allowing for the identification of adjacent protons in the ring system. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for identifying quaternary carbons and piecing together the molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, which can be used to determine the stereochemistry and conformation of the molecule.
The application of these 2D NMR techniques to analogs of this compound has been demonstrated to be effective in confirming the regioselectivity of reactions and the final structure of the products. researchgate.net
Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The theoretical exact mass of this compound (C₇H₆N₂O) is approximately 134.0480 Da. HRMS analysis of related compounds has been successfully used to validate their molecular formulas. rsc.org For instance, the HRMS-ESI (m/z) for a tosylated dihydro-azaindole derivative was found to be 593.1869 [M+Na]⁺, which matched the calculated value of 593.1869 for C₃₆H₃₀N₂O₃SNa. rsc.org
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) to generate a series of product ions. The fragmentation pattern is characteristic of the compound's structure and can be used for its confirmation. The fragmentation of 1H-pyrrolo[2,3-b]pyridines has been studied, and the decomposition pathways often involve the formation of stable naphthyridine or pyrido[2,3-d]pyrimidine (B1209978) intermediates. rsc.org For this compound, characteristic fragmentation would likely involve the loss of small neutral molecules such as CO, HCN, or H₂O from the molecular ion, providing further evidence for the presence of the hydroxyl group and the fused ring system. The analysis of the fragmentation patterns of the parent 1H-pyrrolo[2,3-b]pyridine shows a prominent molecular ion peak, indicating the stability of the ring system. nist.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for identifying the functional groups and electronic properties of this compound and its analogs.
IR spectroscopy is particularly useful for identifying characteristic vibrations of the molecular bonds within the heterocyclic structure. For the parent 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, the gas-phase IR spectrum reveals key absorptions corresponding to N-H and C-H stretching, as well as vibrations from the fused aromatic ring system. nist.gov Analogs of this compound exhibit distinct IR bands that confirm the presence of specific functional groups. For example, the introduction of a carbonyl group, as in an aldehyde derivative, gives rise to a strong absorption band in the region of 1680–1700 cm⁻¹. In more complex structures, such as nortopsentin analogs which are 3-substituted 1H-pyrrolo[2,3-b]pyridines, characteristic N-H stretching frequencies can be observed, for instance, around 3676 and 3557 cm⁻¹. researchgate.net The routine use of Fourier-transform infrared (FTIR) spectroscopy is common for the characterization of these derivatives. google.comresearchgate.net
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The conjugated π-system of the pyrrolopyridine core is responsible for strong absorption in the UV region. The position and intensity of these absorption bands are sensitive to the substitution pattern on the ring and the solvent environment. While detailed UV-Vis data for the specific this compound is not broadly published, studies on the parent 7-azaindole have explored its electronic properties, including its fluorescence behavior, which is linked to proton transfer reactions. researchgate.net
Table 1: Representative Infrared (IR) Spectroscopy Data for 7-Azaindole Analogs
| Compound/Analog Type | Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
|---|---|---|---|
| 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | Aldehyde (C=O) | 1680–1700 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's conformation and packing in the crystal lattice.
For the 7-azaindole scaffold, single-crystal X-ray diffraction studies have revealed detailed structural information. The parent 1H-pyrrolo[2,3-b]pyridine crystallizes to form an unusual tetrameric unit held together by four complementary N—H···N hydrogen bonds, creating a structure with approximate S₄ symmetry. cdnsciencepub.com This tendency for hydrogen bonding is a key feature of the molecule's solid-state behavior.
In the context of drug design, where many 7-azaindole derivatives function as kinase inhibitors, X-ray crystallography is indispensable. jst.go.jp Analysis of co-crystal structures of various 7-azaindole-based inhibitors complexed with their target kinases has identified different binding modes, often classified as "normal," "flipped," or "non-hinge," depending on the orientation of the azaindole ring within the kinase's hinge region. jst.go.jp These structural insights are critical for structure-activity relationship (SAR) studies. For instance, X-ray studies of sulfonyl derivatives of related pyrrolopyridines show that the heterocyclic core remains planar. The technique is powerful for resolving stereochemical ambiguities and providing highly precise bond-length data, which is essential for detailed molecular modeling and rational drug design. acs.org
Table 2: Crystallographic Insights into 7-Azaindole and Its Derivatives
| Compound | Key Structural Finding | Significance | Reference(s) |
|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) | Forms a hydrogen-bonded tetramer in the solid state. | Reveals strong intermolecular hydrogen bonding propensity. | cdnsciencepub.com |
| Various Kinase Inhibitors | Binds to kinase hinge regions in multiple, distinct orientations ("normal," "flipped"). | Crucial for understanding ligand-protein interactions and guiding inhibitor design. | jst.go.jp |
Chromatographic Techniques for Purification and Analysis
Chromatography is a cornerstone for the separation, purification, and analytical assessment of this compound and its analogs. Different chromatographic methods are employed based on the compound's properties and the analytical goal.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis and purification of 7-azaindole derivatives. It is routinely employed to monitor the progress of chemical reactions, separate products from starting materials and byproducts, and determine the purity of the final compounds. google.comtugraz.at For many commercially available or synthesized 7-azaindole derivatives, such as 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, purity is certified to be ≥98% as determined by HPLC analysis. minglangchem.com The analysis of complex nortopsentin analogs, which are based on the 1H-pyrrolo[2,3-b]pyridine scaffold, has been successfully carried out using modular HPLC systems. researchgate.net
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is an effective alternative to normal- and reversed-phase HPLC, particularly for the analysis and purification of polar compounds. SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar co-solvent like methanol. This technique is well-suited for polar nitrogen-containing heterocyclic compounds (NHCs), which can be challenging to analyze by other methods. mdpi.comnih.govscilit.com Research has shown that SFC can successfully separate a wide range of NHCs. mdpi.comnih.govscilit.com For the analysis of certain nitrogen heterocycles, methanol-modified CO₂ is required, and the compounds can produce strong signals with appropriate detectors like an electron capture detector (ECD). americanpharmaceuticalreview.com Given the polar nature of this compound due to its hydroxyl group, SFC represents a powerful tool for its purification and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a potent technique for the analysis of volatile and thermally stable compounds. For the 7-azaindole series, the parent compound, 1H-pyrrolo[2,3-b]pyridine, is sufficiently volatile for GC analysis, and its mass spectrum is available in spectral databases like the NIST WebBook. nist.gov Similarly, derivatives such as 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde have been characterized by GC-MS, with their mass spectral data recorded. nih.gov The technique has also been applied to the structural characterization of more complex 7-azaindole-derived synthetic cannabinoids. researchgate.net However, the applicability of GC-MS to this compound and its more functionalized, less volatile analogs may be limited without prior derivatization to increase volatility and thermal stability.
Hyphenated Analytical Methodologies for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. chemijournal.comnih.gov They are indispensable for the comprehensive characterization of complex mixtures and the definitive identification of unknown compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most prominent hyphenated technique used for analyzing this compound and its analogs. It combines the powerful separation capabilities of HPLC with the mass analysis of mass spectrometry, making it highly selective and sensitive. saspublishers.com LC-MS is routinely used to confirm the molecular weight of synthesized compounds and to identify impurities and degradation products. saspublishers.com More advanced tandem mass spectrometry techniques, such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-qToF-MS) and LC-MS/MS, are critical for structural elucidation. researchgate.net For example, these methods have been successfully used to identify the phase I metabolites of 7-azaindole derivatives by analyzing their characteristic fragmentation patterns. researchgate.net
Other hyphenated techniques like LC-NMR and LC-IR offer further structural information, directly providing NMR or IR spectra of the compounds as they elute from the chromatography column, though their application is less common than LC-MS due to sensitivity and technical challenges. nih.govajrconline.org
Table 3: Application of Chromatographic and Hyphenated Techniques
| Technique | Application | Analyte Example(s) | Reference(s) |
|---|---|---|---|
| HPLC | Purity determination, reaction monitoring | 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, Nortopsentin analogs | researchgate.netminglangchem.com |
| SFC | Separation of polar compounds | Nitrogen-containing heterocycles | mdpi.comamericanpharmaceuticalreview.com |
| GC-MS | Analysis of volatile compounds | 1H-pyrrolo[2,3-b]pyridine, 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | nist.govnih.gov |
| LC-MS/MS | Metabolite identification, structural elucidation | 7-azaindole-derived synthetic cannabinoid | researchgate.net |
Computational and Theoretical Chemistry Investigations of 1h Pyrrolo 2,3 B Pyridin 3 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule like 1H-pyrrolo[2,3-b]pyridin-3-ol. These methods model the electronic distribution and energy levels within the molecule, offering insights into its stability, reactivity, and potential interactions.
Density Functional Theory (DFT) Studies on Electronic Properties and Energy Gaps
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For the 1H-pyrrolo[2,3-b]pyridine scaffold, DFT calculations are employed to determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rjb.ro The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.
In a theoretical study on a related pyrrolopyridine derivative, (E)-N-[(1H-pyrrolo[2,3-b]pyridin-4-yl)methylene]-1H-1,2,4-triazol-3-amine (PMT), DFT calculations at the B3LYP/6-311G(d,p) level revealed a HOMO-LUMO energy gap of 4.0313 eV. jetir.org Frontier Molecular Orbital (FMO) analysis of this derivative indicated that electron density was delocalized from the pyrrole-imine portion to the triazole-pyridine moiety. jetir.org For this compound, similar DFT calculations would be expected to elucidate how the hydroxyl group at the 3-position influences the electronic properties and the HOMO-LUMO gap of the bicyclic system. Such calculations are vital for optimizing the reactivity and stability of derivatives designed for specific biological targets.
Table 1: Predicted Electronic Properties for a Related Pyrrolopyridine Derivative (PMT)
| Property | Value | Reference |
|---|---|---|
| HOMO Energy | -6.0451 eV | jetir.org |
| LUMO Energy | -2.0138 eV | jetir.org |
| Energy Gap (ΔE) | 4.0313 eV | jetir.org |
Note: Data is for (E)-N-[(1H-pyrrolo[2,3-b]pyridin-4-yl)methylene]-1H-1,2,4-triazol-3-amine, as a representative example of DFT analysis on the pyrrolopyridine scaffold.
Molecular Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. uni-muenchen.de The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface, identifying likely sites for electrophilic and nucleophilic attack. researchgate.net
For nitrogen-containing heterocyclic compounds like this compound, MEP maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding. uni-muenchen.de In a study of a related pyrrolopyridine-based triazole derivative, MEP mapping was used to identify reactive sites based on charge distribution. jetir.org The nitrogen atoms of the pyridine (B92270) and pyrrole (B145914) rings, along with the oxygen of the hydroxyl group in this compound, would represent regions of negative potential (electron-rich), making them potential hydrogen bond acceptors. Conversely, the hydrogen atom of the hydroxyl group and the N-H of the pyrrole ring would show positive potential (electron-poor), acting as hydrogen bond donors. These features are critical for the molecule's binding affinity to biological targets like protein kinases.
Molecular Modeling, Dynamics, and Simulation Studies
Molecular modeling and simulation provide a dynamic view of a molecule's behavior, complementing the static picture from quantum chemical calculations. These techniques are essential for understanding how a molecule like this compound and its derivatives behave in a biological environment.
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the stability of ligand-receptor complexes. nih.gov In the context of drug design, MD simulations are used to confirm the binding modes predicted by molecular docking and to assess the stability of the interactions. nih.govresearchgate.net For example, MD simulations were used to study the binding interactions between pyrrolo[3,4-b]pyridin-5-one derivatives and their target proteins. nih.gov Similarly, computational simulation studies were performed on 1H-pyrrolo[2,3-b]pyridine derivatives developed as FLT3 inhibitors to understand their function. nih.gov Such simulations would be critical to evaluate the stability of this compound or its derivatives within a target's active site, ensuring that the designed interactions are maintained in a dynamic, solvated environment.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
The 1H-pyrrolo[2,3-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.gov SAR and QSAR studies are paramount for systematically optimizing the biological activity of derivatives based on this core.
SAR analysis explores how changes in the chemical structure of a compound affect its biological activity. For the 1H-pyrrolo[2,3-b]pyridine core, SAR studies have guided the development of potent inhibitors for various kinases, including FGFR and c-Met. nih.govrsc.org These studies analyze the effects of different substituents at various positions on the ring system to enhance potency and selectivity.
QSAR models take this a step further by creating a mathematical relationship between chemical structure and biological activity. researchgate.net Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. A 3D-QSAR study on 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors for colorectal cancer successfully created reliable CoMFA and CoMSIA models. researchgate.net These models generated contour maps that indicated where steric bulk or electrostatic charge modifications would enhance or diminish activity, guiding the design of new, more potent compounds. researchgate.net
Table 2: Statistical Results of a 3D-QSAR Study on 1H-pyrrolo[2,3-b]pyridine Derivatives
| Model | Q² (Cross-validated correlation coefficient) | R² (Non-cross-validated correlation coefficient) | r²_test (External validation) |
|---|---|---|---|
| CoMFA | 0.65 | 0.86 | 0.97 |
| CoMSIA | 0.74 | 0.96 | 0.95 |
Source: Data from a study on TNIK inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold. researchgate.net
These QSAR studies are instrumental in rationally designing novel derivatives of this compound, optimizing their ADME (absorption, distribution, metabolism, and excretion) properties, and ultimately developing new therapeutic agents. researchgate.netnih.gov
Three-Dimensional QSAR (3D-QSAR) Using CoMFA and CoMSIA
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in understanding the structural requirements for the biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives. These models are built to correlate the 3D structural features of molecules with their observed biological activities.
In a study of 1H-pyrrolo[2,3-b]pyridine derivatives as potential inhibitors of Traf2 and Nck-interacting kinase (TNIK) for colorectal cancer, 3D-QSAR models were developed. researchgate.netimist.ma For a series of thirty-one 1H-pyrrolo[2,3-b]pyridine compounds, the pIC50 values ranged from 7.37 to 9.92. imist.ma The dataset was divided into a training set of 26 compounds and a test set of 5 compounds to build and validate the models. imist.ma
The CoMFA and CoMSIA models demonstrated strong reliability and predictive ability. imist.ma The statistical parameters for these models are summarized in the table below.
| Model | q² | R² | r²_test |
| CoMFA | 0.65 | 0.86 | 0.97 |
| CoMSIA | 0.74 | 0.96 | 0.95 |
| Table 1: Statistical results of CoMFA and CoMSIA models for 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors. imist.ma |
The contour maps generated from these models provide insights into the structure-activity relationships. For instance, the CoMSIA contour maps for steric, electrostatic, hydrogen bond donor, and hydrophobic fields indicate regions where modifications to the molecule could enhance or diminish its anticancer activity. imist.ma Favorable steric and electrostatic interactions, as well as the placement of hydrogen bond donors and hydrophobic groups in specific regions, were found to be crucial for increasing the inhibitory potency. imist.ma Based on these findings, new compounds with potentially higher activity have been designed. researchgate.netimist.ma
Ligand-Based Drug Design Approaches
Ligand-based drug design focuses on the analysis of ligands known to interact with a target of interest. This approach is particularly useful when the three-dimensional structure of the target receptor is unknown. For 1H-pyrrolo[2,3-b]pyridine derivatives, various studies have employed ligand-based methods to design new and potent inhibitors for different biological targets.
For example, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target for acute myeloid leukemia (AML). nih.gov Starting from a previously reported compound, new derivatives were designed to target the hydrophobic back pocket of FLT3. nih.gov This led to the discovery of compounds with significant inhibitory activity against both FLT3 and its mutated form, FLT3-ITD. nih.gov
Another study focused on the design of fibroblast growth factor receptor (FGFR) inhibitors. rsc.org A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed, with some compounds showing potent activity against FGFR1, 2, and 3. rsc.org The design of these compounds was likely guided by the structural features of known FGFR inhibitors.
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov It is a valuable tool in drug design for understanding the interactions between a ligand and its target protein at the molecular level.
Prediction of Binding Affinities and Interaction Modes
Molecular docking studies have been extensively used to predict the binding affinities and interaction modes of 1H-pyrrolo[2,3-b]pyridine derivatives with their biological targets. These studies help in identifying key interactions that contribute to the stability of the ligand-receptor complex.
In the context of TNIK inhibitors, molecular docking was performed to understand the binding mechanisms of 1H-pyrrolo[2,3-b]pyridine derivatives with the TNIK receptor (PDB code: 2X7F). imist.ma The docking results helped in identifying compounds with favorable interactions and high total scores, suggesting their potential as potent inhibitors. imist.ma
Similarly, for Janus kinase 3 (JAK3) inhibitors, docking calculations were conducted to understand the substituent effects on the inhibitory activity of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives. researchgate.net The predicted binding mode of these compounds in the ATP-binding site of JAK3 revealed key hydrogen bond interactions with the hinge region of the kinase. researchgate.net
Analysis of Hydrogen Bonding and Hydrophobic Interactions
The analysis of hydrogen bonding and hydrophobic interactions is crucial for understanding the stability and specificity of ligand-receptor complexes. For 1H-pyrrolo[2,3-b]pyridine derivatives, these interactions play a significant role in their biological activity.
In the study of TNIK inhibitors, the CoMSIA contour maps highlighted the importance of hydrogen bond donor and hydrophobic groups for enhancing anticancer activity. imist.ma The cyan-colored contours indicated favorable positions for hydrogen bond donors, while yellow contours showed regions where hydrophobic groups would be beneficial. imist.ma
For JAK3 inhibitors, the 1H-pyrrolo[2,3-b]pyridine scaffold was found to mimic the pyrrolopyrimidine scaffold of known JAK inhibitors, forming hydrogen bonds with the hinge region of the ATP-binding site. researchgate.net The ligand binding pocket of JAK3 is also surrounded by hydrophobic amino acid residues, making hydrophobic interactions important for ligand binding. researchgate.net
Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification
Pharmacophore modeling and virtual screening are powerful computational tools for the discovery of new drug candidates. preprints.orgsemanticscholar.org A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity. preprints.org
For instance, a ligand-based pharmacophore model could be developed from a set of active 1H-pyrrolo[2,3-b]pyridine derivatives. This model would typically include features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. Virtual screening of compound libraries using this pharmacophore model could lead to the identification of new scaffolds with the potential for similar biological activity.
In silico Prediction of ADMET Properties (Theoretical Assessment)
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is an essential part of the drug discovery process. These predictions help in identifying potential liabilities of drug candidates at an early stage, thereby reducing the chances of failure in later stages of development.
For newly designed 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors, their ADMET characteristics were examined in silico. imist.maresearchgate.net The results of these predictions suggested that the designed compounds possess good pharmacokinetic properties. researchgate.net This theoretical assessment provides confidence in the potential of these compounds to be developed into effective drugs.
The specific ADMET properties that are typically evaluated include parameters like aqueous solubility, blood-brain barrier penetration, intestinal absorption, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes.
Molecular Mechanisms of Biological Interactions of 1h Pyrrolo 2,3 B Pyridin 3 Ol in Vitro Context
Enzyme Inhibition Kinetics and Mechanistic Elucidation (In Vitro)
Derivatives built upon the 1H-pyrrolo[2,3-b]pyridine framework have demonstrated potent inhibitory activity against several key enzyme families, most notably protein kinases. These interactions are typically characterized by determining the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit the enzyme's activity by 50%.
Kinase Inhibition (e.g., FGFR, c-Met, JAK3, TNIK, FLT3, ALK, VEGFR-2)
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure for targeting the ATP-binding site of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammatory disorders.
Fibroblast Growth Factor Receptor (FGFR): Abnormal activation of the FGFR signaling pathway is a known driver in various tumors. A series of 1H-pyrrolo[2,3-b]pyridine derivatives has been developed as potent FGFR inhibitors. Notably, compound 4h displayed pan-FGFR inhibitory activity with IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively.
c-Met: The c-Met proto-oncogene, a receptor tyrosine kinase, is another important target in cancer therapy. Novel 1H-pyrrolo[2,3-b]pyridine derivatives have shown significant inhibitory potential. For instance, a derivative bearing a 1,2,3-triazole moiety, compound 34 , exhibited exceptionally potent c-Met kinase inhibition with an IC50 value of 1.68 nM bohrium.com. Another derivative, compound 9 , also displayed strong c-Met inhibition with an IC50 of 22.8 nM researchgate.net.
Janus Kinase 3 (JAK3): JAKs are crucial for cytokine signaling in the immune system, making them targets for immunomodulatory drugs. A series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives were identified as potent and moderately selective JAK3 inhibitors. Compound 14c was identified as a potent inhibitor with an IC50 value of 5.1 nM for JAK3 nih.gov. Another analog, 11d , showed an even higher potency with a JAK3 IC50 of 3.5 nM.
TRAF2- and NCK-interacting kinase (TNIK): TNIK is an essential activator of Wnt signaling, a pathway implicated in colorectal cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold was identified as a potent inhibitor of TNIK, with several synthesized compounds demonstrating IC50 values lower than 1 nM nih.govresearchgate.net.
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). Recently, 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as FLT3 inhibitors. Compound CM5 was shown to potently inhibit FLT3-dependent human AML cell lines, with IC50 values of 0.64 μM and 0.75 μM in MV4-11 and MOLM-13 cells, respectively nih.gov.
Anaplastic Lymphoma Kinase (ALK): The ALK tyrosine kinase is another validated cancer target. Research has shown that certain 1H-pyrrolo[2,3-b]pyridine derivatives, such as compound 9 , possess moderate ALK kinase inhibitory activity alongside their primary targeting of c-Met researchgate.net.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): While many potent VEGFR-2 inhibitors are based on the related pyrrolo[2,3-d]pyrimidine scaffold, the broader class of pyrrolopyridines has been investigated for multi-kinase inhibitory potential that includes VEGFR-2.
Table 1: In Vitro Kinase Inhibitory Activity of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives
Other Enzyme Targets (e.g., DNA methyltransferase 1, HNE)
Beyond kinases, the versatile 1H-pyrrolo[2,3-b]pyridine structure has been adapted to inhibit other classes of enzymes.
Human Neutrophil Elastase (HNE): HNE is a serine protease involved in inflammatory lung diseases. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop a new series of potent HNE inhibitors. Two compounds from this series, 2a and 2b , demonstrated particularly strong inhibition with IC50 values of 15 nM and 14 nM, respectively bohrium.com.
DNA methyltransferase 1 (DNMT1): DNMT1 is a key enzyme in epigenetic regulation. At present, there is a lack of published in vitro studies specifically demonstrating the direct inhibition of DNMT1 by derivatives of the 1H-pyrrolo[2,3-b]pyridin-3-ol scaffold.
Table 2: In Vitro Inhibitory Activity Against Non-Kinase Enzymes
Receptor Binding Affinities and Selectivity Profiling (In Vitro)
Derivatives of 1H-pyrrolo[2,3-b]pyridine have also been synthesized to act as ligands for G-protein coupled receptors (GPCRs), with binding affinity often measured as the inhibition constant (Ki).
Dopamine (B1211576) D4 Receptor Antagonism (In Vitro)
The dopamine D4 receptor is a target for antipsychotic drugs. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as antagonists with high affinity and selectivity for this receptor subtype. A key compound, 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine, was reported as an antagonist with high affinity and selectivity for the human dopamine D4 receptor nih.gov. Subsequent research on fluorine-substituted derivatives confirmed that many ligands based on this scaffold show high and selective binding for the D4 receptor over other dopamine receptor subtypes like D2 and D3 nih.gov.
Table 3: In Vitro Dopamine Receptor Binding Affinity of Selected 1H-pyrrolo[2,3-b]pyridine Derivatives
Protein-Ligand Interaction Dynamics and Specificity
Molecular modeling and docking studies provide critical insights into how these compounds bind to their targets. For kinase inhibitors, the 1H-pyrrolo[2,3-b]pyridine nucleus typically acts as a hinge-binder. The nitrogen at position 7 and the pyrrole (B145914) N-H group form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine (B156593) portion of ATP.
For example, in the binding of compound 4h to FGFR1, the 1H-pyrrolo[2,3-b]pyridine core forms two key hydrogen bonds with the backbone carbonyl of glutamate (B1630785) 562 (E562) and the NH of alanine (B10760859) 564 (A564) in the hinge region. Specificity and additional potency are achieved through interactions of the substituents on the scaffold with adjacent hydrophobic pockets and specific amino acid residues. In the case of 4h , a 3,5-dimethoxyphenyl group engages in a π–π stacking interaction with phenylalanine 489 (F489) and forms a hydrogen bond with aspartate 641 (D641).
Similarly, docking simulations of HNE inhibitors revealed that the orientation of the 1H-pyrrolo[2,3-b]pyridine scaffold within the catalytic triad (B1167595) (Ser195-His57-Asp102) is a key determinant of inhibitory effectiveness bohrium.com.
Cellular Pathway Modulation and Functional Outcomes (In Vitro)
The enzymatic inhibition and receptor binding observed in biochemical assays translate to measurable effects on cellular functions and signaling pathways in vitro.
Antiproliferative and Pro-apoptotic Effects: The FGFR inhibitor 4h was shown to inhibit the proliferation of 4T1 breast cancer cells. Furthermore, it induced apoptosis (programmed cell death) and significantly inhibited the migration and invasion of these cancer cells in vitro. Likewise, the FLT3 inhibitor CM5 demonstrated potent antiproliferative activity against FLT3-dependent AML cell lines MV4-11 and MOLM-13 nih.gov.
Immunomodulation: The JAK3 inhibitor 14c demonstrated an immunomodulating effect by inhibiting interleukin-2 (B1167480) (IL-2)-stimulated T cell proliferation in vitro nih.gov. This is a direct functional consequence of blocking the JAK/STAT signaling pathway downstream of the IL-2 receptor.
Inhibition of Wnt Signaling: As potent TNIK inhibitors, derivatives of 1H-pyrrolo[2,3-b]pyridine are capable of abrogating the Wnt signaling pathway, which is a critical driver in colorectal cancer stemness.
These cellular outcomes confirm that the molecular interactions observed in isolated enzyme and receptor systems are effective in the more complex environment of a living cell, leading to modulation of key biological pathways.
Modulation of Cell Proliferation and Growth (In Vitro)
The 1H-pyrrolo[2,3-b]pyridine nucleus is a core component of various synthetic molecules designed to inhibit cancer cell proliferation by targeting specific enzymes that regulate cell growth and division.
One notable series of 1H-pyrrolo[2,3-b]pyridine derivatives has been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose abnormal activation is crucial in the development of many tumors. rsc.orgnih.gov In vitro studies demonstrated that a lead compound from this series, designated 4h , effectively inhibited FGFR1, FGFR2, and FGFR3 with high potency. rsc.orgrsc.org This enzymatic inhibition translated into a significant reduction in the proliferation of 4T1 breast cancer cells. rsc.orgnih.gov
Another study focused on Traf2 and Nck-interacting kinase (TNIK), a key regulator in signaling pathways associated with colorectal cancer. Using computational models, researchers studied thirty-one 1H-pyrrolo[2,3-b]pyridine derivatives as potential TNIK inhibitors, identifying several candidates predicted to have strong activity against colorectal cancer cells.
The table below summarizes the in vitro inhibitory activities of a representative 1H-pyrrolo[2,3-b]pyridine derivative against FGFR kinases.
| Compound | Target Kinase | IC50 (nM) | Cell Line | Effect | Reference |
|---|---|---|---|---|---|
| 4h | FGFR1 | 7 | 4T1 (Breast Cancer) | Inhibition of cell proliferation | rsc.orgnih.gov |
| 4h | FGFR2 | 9 | |||
| 4h | FGFR3 | 25 | |||
| 4h | FGFR4 | 712 |
Induction of Apoptosis and Cell Cycle Arrest (In Vitro)
The antiproliferative effects of 1H-pyrrolo[2,3-b]pyridine derivatives are often linked to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.
The potent FGFR inhibitor, compound 4h , was shown to induce apoptosis in 4T1 breast cancer cells, complementing its antiproliferative effects. rsc.orgnih.gov The inhibition of critical survival signals transmitted by FGFRs is a likely mechanism for this pro-apoptotic activity. Similarly, spiro-pyrrolopyridazine derivatives, which share heterocyclic structural similarities, were found to induce apoptosis in breast (MCF-7), lung (H69AR), and prostate (PC-3) cancer cells. This was evidenced by the inhibition of the anti-apoptotic protein Bcl-2 and induction of pro-apoptotic Bax and cytochrome c.
Furthermore, other pyridine-based heterocyclic compounds have been shown to arrest the cell cycle. For instance, a 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative caused cell cycle arrest at the S phase in Caco-2 colon cancer cells. nih.gov Pyrrolo[2,3-d]pyrimidine derivatives, another related class, were found to arrest HepG2 liver cancer cells in the G0–G1 phase, preventing their progression to the DNA replication (S) phase. mdpi.com These findings illustrate a common mechanism whereby inhibiting key kinases disrupts the orderly progression of the cell cycle, ultimately leading to cell death.
Immunomodulatory Effects (In Vitro)
The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a promising backbone for the development of novel immunomodulators, particularly through the inhibition of Janus kinases (JAKs). jst.go.jpnih.gov JAKs are critical enzymes in cytokine signaling pathways that regulate immune and inflammatory responses. nih.gov
Specifically, derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized as potent and selective inhibitors of JAK3, a kinase crucial for T-cell function and development. jst.go.jpresearchgate.net
Compound 14c was identified as a potent and moderately selective JAK3 inhibitor that demonstrated an immunomodulating effect on interleukin-2 (IL-2)-stimulated T-cell proliferation in vitro. jst.go.jpresearchgate.net
Further optimization led to compound 31 , a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative, which also exhibited a potent immunomodulating effect on T-cell proliferation stimulated by IL-2. nih.gov
These findings suggest that by blocking JAK3-mediated signaling, these compounds can suppress T-cell activation and proliferation, a key strategy for treating immune-mediated diseases. jst.go.jp
The table below presents the in vitro inhibitory activity of representative 1H-pyrrolo[2,3-b]pyridine derivatives against JAK family kinases.
| Compound | Target Kinase | IC50 (nM) | Cell-Based Assay | IC50 (nM) | Reference |
|---|---|---|---|---|---|
| 14c | JAK1 | 1100 | IL-2 stimulated T-cell proliferation | 260 | researchgate.net |
| JAK2 | 1600 | ||||
| JAK3 | 33 | ||||
| 31 | JAK1 | 1000 | IL-2 stimulated T-cell proliferation | 190 | nih.gov |
| JAK2 | 1600 | ||||
| JAK3 | 20 |
In Vitro Target Identification and Validation Strategies
The identification of specific molecular targets for 1H-pyrrolo[2,3-b]pyridine derivatives relies on a combination of computational and experimental in vitro strategies.
A primary approach is structure-based drug design , where the known three-dimensional structure of a target protein is used to guide the synthesis of compounds that can fit into its active site. For example, the 1H-pyrrolo[2,3-b]pyridine motif was intentionally kept as a "hinge binder" to interact with the hinge region of the FGFR1 kinase domain. nih.gov
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to its protein target. This method was employed to understand how FGFR inhibitor 4h interacts with key amino acid residues like E562, A564, and D641 in the FGFR1 binding pocket. nih.gov Docking calculations were also used to confirm how different chemical modifications on the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold would affect its binding to JAK3. jst.go.jpnih.govresearchgate.net
Experimental validation is subsequently performed using in vitro kinase assays . These enzymatic assays directly measure the ability of a compound to inhibit the activity of a purified target kinase, allowing for the determination of potency (e.g., IC₅₀ values). rsc.orgnih.gov This is often followed by cellular assays , which assess the compound's effect on the target's function within a living cell, such as inhibiting T-cell proliferation for JAK3 inhibitors. nih.gov
Other design strategies include molecular hybridization and scaffold hopping , where structural fragments from known inhibitors are combined with the pyrrolopyridine nucleus to create new compounds with potentially improved properties. mdpi.com
Antimicrobial Activity and Mechanism of Action (In Vitro)
While extensive research has focused on the anticancer and immunomodulatory properties of the 1H-pyrrolo[2,3-b]pyridine scaffold, specific studies on its in vitro antimicrobial activity are less prominent. However, research on isomeric and related heterocyclic systems indicates a broad potential for this class of compounds as antimicrobial agents.
Pyrrolo[3,2-b]pyridine derivatives have demonstrated activity against resistant strains of Escherichia coli. mdpi.comnih.gov
Pyrrolo[3,4-c]pyridine derivatives have been investigated for antimycobacterial, antiviral, antibacterial, and antifungal activities. mdpi.comnih.gov Some Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione showed moderate activity against Staphylococcus aureus and Candida albicans. mdpi.com
Pyrrolo[2,3-d]pyrimidines , which are structurally related, have garnered significant interest for their broad-spectrum antimicrobial activities, including antibacterial, antifungal, and antiviral effects. nih.gov
A study on novel pyrano[2,3-b]pyridine and pyrrolo[2,3-b]pyrano[2.3-d]pyridine derivatives found them to have potent to moderate activity against Candida sp., Aspergillus multi, Aspergillus niger, Escherichia coli, and Staphylococcus aureus. researchgate.net
These findings suggest that the broader pyrrolopyridine chemical space is a promising area for the discovery of new antimicrobial agents, though specific mechanistic studies on this compound derivatives are needed.
Interactions with Nucleic Acids (In Vitro)
Direct interaction with nucleic acids is another mechanism through which pyrrolopyridine-containing compounds can exert their biological effects. While direct binding studies for this compound are not widely reported, research on its derivatives and related structures provides insight into potential interactions.
One study found that a potent antiproliferative pyrrolo[2,3-b]pyridine analogue could efficiently intercalate into calf thymus DNA. researchgate.net This intercalation forms a compound-DNA complex that is believed to block DNA replication, thereby exerting its cytotoxic effect. researchgate.net
Furthermore, the natural alkaloid Camptothecin , which contains a complex pentacyclic ring system that includes a pyrrolo[2,3-b]pyridine core, is a well-known DNA topoisomerase I inhibitor. mdpi.comwikipedia.org It functions by binding to and stabilizing the transient complex formed between topoisomerase I and DNA. wikipedia.orgyoutube.com This action prevents the re-ligation of the DNA strand, leading to DNA damage and ultimately apoptosis. youtube.comnih.gov While Camptothecin is structurally more complex than simple this compound, its mechanism highlights the potential for this scaffold to be part of molecules that interfere with DNA processing enzymes.
Future Directions and Emerging Research Avenues for 1h Pyrrolo 2,3 B Pyridin 3 Ol Chemistry and Biology
Innovations in Unexplored Synthetic Methodologies
While established methods for the synthesis of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core, such as modifications of the Madelung and Fischer indole (B1671886) syntheses, remain valuable, the future lies in the development of more efficient, versatile, and sustainable synthetic strategies. rsc.org One emerging area of innovation is the exploration of novel one-pot reactions that can rapidly construct the core scaffold from simple starting materials. For instance, a novel one-pot method for the selective synthesis of 7-azaindoles and their reduced counterparts, 7-azaindolines, has been developed, with the chemoselectivity being controlled by the counterion of the alkali-amide base used. nih.gov This approach offers a streamlined route to diverse derivatives.
Furthermore, there is a growing interest in leveraging modern synthetic techniques like flow chemistry and photocatalysis to access the 1H-pyrrolo[2,3-b]pyridin-3-ol scaffold and its analogs. These technologies could offer advantages in terms of reaction control, scalability, and the ability to perform transformations that are challenging under traditional batch conditions. The development of novel cycloaddition and cyclization strategies, perhaps utilizing previously unexplored reactive intermediates, will also be crucial in expanding the accessible chemical space around this privileged scaffold.
Discovery of Novel Chemical Reactions and Transformations of the Scaffold
The reactivity of the 1H-pyrrolo[2,3-b]pyridine system has been well-studied, with electrophilic substitution reactions such as nitration, nitrosation, bromination, and the Mannich reaction predominantly occurring at the 3-position of the pyrrole (B145914) ring. rsc.org However, the future of this field will be defined by the discovery of new, selective, and efficient methods for functionalizing this core.
A significant area of emerging research is the direct C-H functionalization of the 7-azaindole (B17877) scaffold. rsc.org This powerful strategy avoids the need for pre-functionalized starting materials, thereby improving atom economy and synthetic efficiency. Recent advances have demonstrated the regioselective C-H sulfenylation of N-sulfonyl protected 7-azaindoles, providing a rapid route to 3-thio-7-azaindoles. researchgate.net Additionally, the use of 7-azaindole as an intrinsic directing group for the transition-metal-catalyzed ortho-C-H functionalization of N-aryl substituents is a promising avenue for creating novel, complex molecules. sioc-journal.cn
Furthermore, the exploration of metal-carbene transfer reactions has led to the unprecedented dearomative N7-alkylation of 7-azaindoles. nih.gov This opens up new possibilities for creating three-dimensional structures based on the 7-azaindole core. The discovery of novel cycloaddition reactions and ring-expansion transformations, such as the observed ring-expansion of a 2-phenyl-1H-pyrrolo[2,3-b]pyridine to a 1,8-naphthyridine, will continue to be a source of chemical novelty. rsc.org
Application in Chemical Biology as Molecular Probes and Tool Compounds
Beyond its role as a scaffold for therapeutic agents, the this compound framework holds significant promise for the development of molecular probes and tool compounds for chemical biology research. The inherent fluorescence of some 7-azaindole derivatives makes them attractive candidates for the design of fluorescent probes to study biological processes. nih.gov
A notable example is the development of a novel 7-azaindole-BODIPY derivative that functions as a fluorescent probe for monitoring protein misfolding and aggregation associated with oxidative stress. rsc.orgrsc.orgcsic.eschemrxiv.org This probe exhibits changes in its fluorescence lifetime and emission intensity in response to alterations in the cellular environment, allowing for real-time imaging of these critical biological events. rsc.org
The 1H-pyrrolo[2,3-b]pyridine scaffold can also be incorporated into photoaffinity labels. These powerful chemical tools are designed to bind to a specific biological target and, upon photoactivation, form a covalent bond, enabling the identification and characterization of the target protein. The development of this compound-based photoaffinity probes could be instrumental in elucidating the mechanism of action of drugs based on this scaffold and in identifying new drug targets.
Advanced Computational Approaches for Rational Scaffold Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, and its application to the rational optimization of the this compound scaffold is a rapidly advancing field. Standard techniques like molecular docking and molecular dynamics simulations are routinely used to predict the binding modes of 7-azaindole derivatives to their biological targets and to guide structure-activity relationship (SAR) studies. nih.gov
More advanced computational methods are now being employed to provide deeper insights and more accurate predictions. For example, WaterMap analysis has been used to understand the role of water molecules in the binding site and to guide the design of compounds with improved potency and selectivity for Janus kinase 3 (JAK3). nih.govresearchgate.net
A particularly powerful emerging technique is Free Energy Perturbation (FEP). FEP calculations can provide highly accurate predictions of the relative binding affinities of a series of related compounds, making it an invaluable tool for lead optimization. While computationally intensive, the increasing power of modern computers is making FEP a more accessible and impactful method for guiding the design of next-generation inhibitors based on the this compound scaffold.
Identification and Mechanistic Elucidation of Unexplored Biological Targets (In Vitro)
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a versatile platform for the development of inhibitors of a wide range of biological targets, particularly protein kinases. mdpi.com While initial research may have focused on a specific target, the future will involve a broader exploration of the biological activities of compounds derived from this scaffold. High-throughput screening and phenotypic screening campaigns are likely to uncover novel and unexpected biological activities, leading to the identification of previously unexplored targets.
Recent research has already expanded the target landscape for 1H-pyrrolo[2,3-b]pyridine derivatives beyond early examples. These compounds have shown potent in vitro inhibitory activity against a diverse array of kinases, as detailed in the table below.
| Biological Target | Finding |
| Maternal Embryonic Leucine Zipper Kinase (MELK) | A derivative exhibited potent enzyme inhibition with an IC50 of 32 nM and showed excellent anti-proliferative effects on several cancer cell lines. nih.gov |
| Fibroblast Growth Factor Receptor (FGFR) | A series of derivatives were identified as potent FGFR inhibitors, with one compound showing IC50 values of 7, 9, and 25 nM for FGFR1, 2, and 3, respectively. nih.govrsc.org |
| Traf2- and Nck-interacting kinase (TNIK) | Several compounds were developed with potent TNIK inhibition, with some exhibiting IC50 values lower than 1 nM. nih.gov |
| Janus Kinase 3 (JAK3) | A potent and moderately selective JAK3 inhibitor was identified, demonstrating the immunomodulating effect on interleukin-2-stimulated T cell proliferation. nih.gov |
| V600E B-RAF | Two compounds showed high inhibitory effect with IC50 values of 0.085 µM and 0.080 µM. nih.gov |
Future research will focus on the detailed mechanistic elucidation of how these compounds interact with their targets. This will involve a combination of biochemical assays, structural biology techniques like X-ray crystallography and cryo-electron microscopy, and biophysical methods to fully characterize the binding kinetics and thermodynamics of these interactions.
Integration of Artificial Intelligence and Machine Learning in Scaffold Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of molecules based on the this compound scaffold. nih.govpreprints.org These powerful computational tools can analyze vast datasets of chemical structures and biological activities to identify complex patterns and make predictions that are beyond the reach of traditional methods.
One key application of AI and ML is in the development of predictive models for the activity of 1H-pyrrolo[2,3-b]pyridine derivatives. arxiv.orgnih.gov For example, a novel multi-stage lead optimization pipeline that utilizes a machine learning-based quantitative structure-activity relationship (QSAR) model has been successfully applied to identify potent and selective inhibitors of DYRK1B kinase from a library of 7-azaindole derivatives. acs.org This approach can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process.
Furthermore, generative chemistry models, a type of AI, can be used to design entirely new molecules based on the this compound scaffold with desired properties. These models can learn the underlying rules of chemistry and molecular design to propose novel structures that are likely to be active against a specific biological target. As AI and ML algorithms become more sophisticated and are trained on larger and more diverse datasets, their impact on the design of the next generation of this compound-based compounds will undoubtedly continue to grow.
Q & A
Q. What are the common synthetic routes for 1H-pyrrolo[2,3-b]pyridin-3-ol, and how do reaction conditions influence yield?
The compound is often synthesized via cyclocondensation or oxidative cleavage. For example, cyclocondensation of 2-amino-pyrrole derivatives with active methylene compounds in acetic acid and HCl yields substituted 1H-pyrrolo[2,3-b]pyridines . Alternatively, refluxing precursors like chloranil in xylene (25–30 hours) followed by NaOH treatment and recrystallization from methanol is effective . Yield optimization requires precise control of temperature, solvent polarity, and catalyst (e.g., Pd(PPh₃)₄ for cross-coupling reactions) .
Q. How can researchers verify the structural integrity of this compound derivatives?
Characterization relies on spectroscopic methods:
- ¹H/¹³C NMR : Confirm aromatic proton environments and substituent positions (e.g., 7-azaindole core protons resonate at δ 7.5–8.5 ppm) .
- IR Spectroscopy : Detect functional groups (e.g., hydroxyl stretch near 3200–3400 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 135 for the base compound) .
Q. What are the solubility and stability considerations for this compound in experimental settings?
The compound’s hydroxyl group enhances polarity, making it soluble in polar aprotic solvents (e.g., DMSO, ethanol) but less so in hexane. Stability studies suggest susceptibility to oxidation under prolonged light exposure, necessitating storage in inert atmospheres .
Q. How can researchers assess the toxicity profile of this compound derivatives in the absence of comprehensive data?
Preliminary toxicity screening should include:
- Ames Test : Evaluate mutagenicity using Salmonella strains .
- In Vitro Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) .
- Computational Tools : Predict ADMET properties via tools like SwissADME or ProTox-II .
Advanced Research Questions
Q. How can cross-coupling reactions be optimized to introduce substituents at the 3- or 5-positions of the pyrrolopyridine core?
Suzuki-Miyaura coupling using Pd(PPh₃)₄ and aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) under reflux in toluene/EtOH (105°C) achieves selective functionalization. Microwave-assisted synthesis reduces reaction time (1–2 hours vs. 24 hours) while maintaining yields >80% .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for FGFR inhibitors based on this scaffold?
Discrepancies may arise from metabolic instability or off-target effects. Solutions include:
Q. How do steric and electronic effects of substituents impact FGFR1-3 inhibition potency?
SAR studies reveal:
- 3-Hydroxyl Group : Critical for hydrogen bonding with FGFR1’s hinge region (IC₅₀ = 7–25 nM for FGFR1–3) .
- 5-Position Modifications : Bulky groups (e.g., cyclopentyl) improve selectivity over FGFR4 (IC₅₀ = 712 nM) .
- Electron-Withdrawing Groups : Nitro or trifluoromethyl at the 2-position enhance metabolic stability but reduce solubility .
Q. What mechanistic insights explain the compound’s role in disrupting kinase signaling pathways?
The scaffold acts as a Type I ATP-competitive inhibitor, binding to FGFR1’s DFG-in conformation. Molecular dynamics simulations show that the pyrrolopyridine core stabilizes the αC-helix in an inactive state, blocking substrate phosphorylation .
Q. How can regioselective functionalization be achieved for late-stage diversification of the pyrrolopyridine core?
Directed ortho-metalation (DoM) using LDA or TMPZnCl·LiCl enables selective halogenation at the 4-position. Subsequent Buchwald-Hartwig amination introduces amines (e.g., piperazinyl groups) with >90% regioselectivity .
Q. What in vitro and in vivo models are most relevant for evaluating antitumor efficacy of derivatives?
- In Vitro : 3D tumor spheroids (e.g., HCT116 colon cancer) assess penetration and apoptosis induction .
- In Vivo : Xenograft models (e.g., NCI-H460 lung cancer in nude mice) with pharmacokinetic monitoring of plasma half-life and tumor regression rates .
Methodological Tables
Q. Table 1. Key Synthetic Routes and Yields
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Acetic acid, HCl, 80°C, 12h | 65–75 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/EtOH, 105°C | 80–85 | |
| Oxidative Cleavage | MnO₂, THF, rt, 24h | 70 |
Q. Table 2. FGFR Inhibitory Activity of Selected Derivatives
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | Selectivity (FGFR1/4) |
|---|---|---|---|
| 4h | 7 | 9 | 100-fold |
| 4d | 15 | 22 | 50-fold |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
